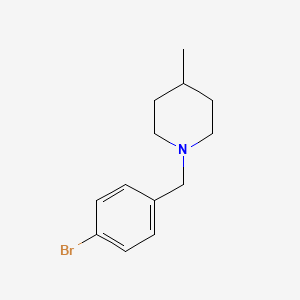

1-(4-Bromobenzyl)-4-methylpiperidine

描述

1-(4-Bromobenzyl)-4-methylpiperidine is a piperidine derivative featuring a 4-bromobenzyl group attached to the nitrogen atom of the piperidine ring and a methyl group at the 4-position. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where piperidine derivatives are commonly explored for their pharmacological properties. The bromine atom on the benzyl group enhances lipophilicity and may influence binding interactions in biological systems .

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJYGCPOKZUZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-methylpiperidine typically involves the reaction of 4-bromobenzyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

化学反应分析

Types of Reactions: 1-(4-Bromobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: Formation of 4-methylpiperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

1-(4-Bromobenzyl)-4-methylpiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 1-(4-Bromobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

相似化合物的比较

Substituted Piperidines in Antimalarial Research

Several analogs of 1-(4-Bromobenzyl)-4-methylpiperidine have been evaluated for antimalarial activity. Key examples include:

- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11): This analog demonstrated potent activity against resistant Plasmodium strains, with IC50 values of 1.03–2.52 µg/mL (resistant strain) and 2.51–4.43 µg/mL (sensitive strain). Its selectivity index (SI) reached 182, indicating high parasite specificity .

- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 8): Exhibited similar potency (IC50 ≈ 1.5 µg/mL) but lower SI compared to Compound 11, highlighting the importance of halogen positioning .

- 1-(1-Phenylcyclohexyl)-4-methylpiperidine : A phencyclidine (PCP) analog tested in mice showed low rotarod ataxia potency (0.05× PCP) and a narrow therapeutic index, emphasizing the detrimental effect of bulky cyclohexyl substituents .

Table 1: Pharmacological Comparison of Piperidine Analogs

Halogen-Substituted Analogs

- 4-((2-Bromo-4-(tert-pentyl)phenoxy)methyl)piperidine hydrochloride: Incorporates a phenoxy group, increasing steric bulk and hydrophobicity (MW = 388.73 g/mol) .

Functional Group Variations

- 1-(4-Bromobenzoyl)-4-methylpiperidine : The benzoyl group (vs. benzyl) introduces a ketone, increasing polarity (MW = 282.18 g/mol). This structural change may reduce membrane permeability compared to the benzyl analog .

生物活性

1-(4-Bromobenzyl)-4-methylpiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromobenzyl group and a methylpiperidine moiety. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H18BrN

- CAS Number: 891403-21-7

This compound features a piperidine ring substituted with a bromobenzyl group at one position and a methyl group at another, influencing its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes involved in critical cellular pathways. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to these targets, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast cancer models, by inducing cell cycle arrest and apoptosis .

- Anti-inflammatory Properties: The compound has shown potential in reducing inflammation markers in vitro, indicating its usefulness in treating inflammatory diseases.

- Neuroprotective Effects: Some studies have suggested that piperidine derivatives can offer neuroprotection, potentially making this compound relevant for neurodegenerative conditions .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance, one study reported a dose-dependent decrease in cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and toxicity profiles of the compound. Observations indicate that at lower doses, it exhibits favorable therapeutic effects with minimal toxicity. However, higher doses may lead to adverse effects such as hepatotoxicity.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。